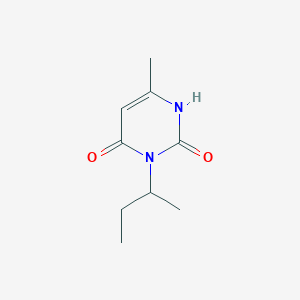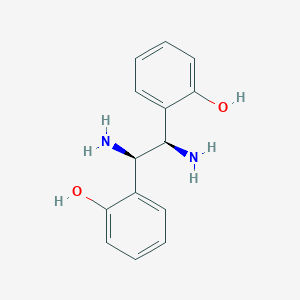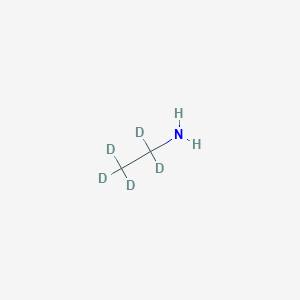
Tin, isotope of mass 126
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin (Sn) is a chemical element with the atomic number 50 and is a member of the carbon group. Tin has ten stable isotopes with the most abundant being tin-120, tin-118, and tin-116. Tin-126 is an isotope of tin that has a half-life of 230,000 years. This isotope is of interest to scientists because of its potential use in scientific research.
Wirkmechanismus
Tin-126 does not have any known mechanism of action as it is an isotope of tin that is not used in any biological processes.
Biochemical and Physiological Effects:
Tin-126 does not have any known biochemical or physiological effects as it is not used in any biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tin-126 in lab experiments is its long half-life, which allows for extended periods of observation and experimentation. However, one limitation is the difficulty in obtaining large quantities of tin-126 as it is a rare isotope.
Zukünftige Richtungen
There are several future directions for the use of tin-126 in scientific research. One area of interest is in the study of the properties of nuclear matter and the behavior of matter in extreme conditions. Another area of interest is in the development of new technologies for the production and purification of tin-126. Additionally, there is potential for the use of tin-126 in medical imaging and cancer treatment research.
Conclusion:
Tin-126 is an isotope of tin that has several scientific research applications, particularly in the field of nuclear physics. While it does not have any known biochemical or physiological effects, its long half-life and neutron-rich properties make it a valuable tool for studying the properties of nuclear matter. Further research is needed to fully understand the potential uses of tin-126 in scientific research.
Synthesemethoden
Tin-126 can be produced through the irradiation of natural tellurium (Te) with neutrons. The tellurium-126 isotope will absorb a neutron and undergo beta decay to form tin-126.
Wissenschaftliche Forschungsanwendungen
Tin-126 has several scientific research applications. One of the most important is in the field of nuclear physics. Tin-126 is a neutron-rich isotope that can be used to study the properties of nuclear matter, such as its density and compressibility. This is important in understanding the behavior of matter in extreme conditions, such as in neutron stars.
Eigenschaften
CAS-Nummer |
15832-50-5 |
|---|---|
Produktname |
Tin, isotope of mass 126 |
Molekularformel |
Sn |
Molekulargewicht |
125.9077 g/mol |
IUPAC-Name |
tin-126 |
InChI |
InChI=1S/Sn/i1+7 |
InChI-Schlüssel |
ATJFFYVFTNAWJD-RKEGKUSMSA-N |
Isomerische SMILES |
[126Sn] |
SMILES |
[Sn] |
Kanonische SMILES |
[Sn] |
Synonyme |
Tin-126 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



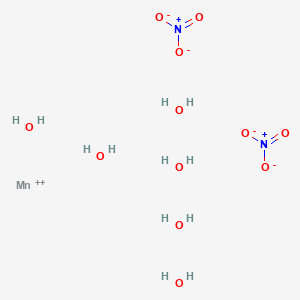

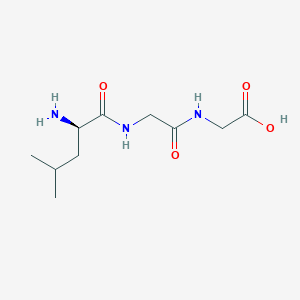
![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)
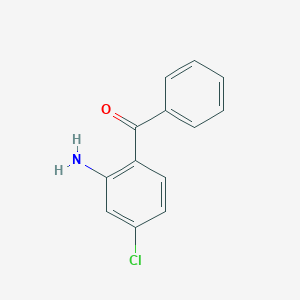
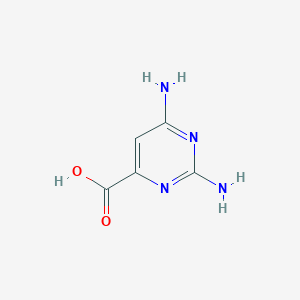
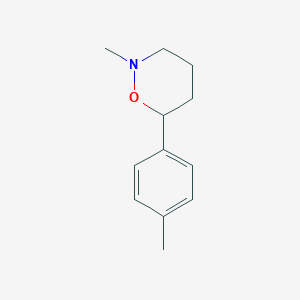
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)


